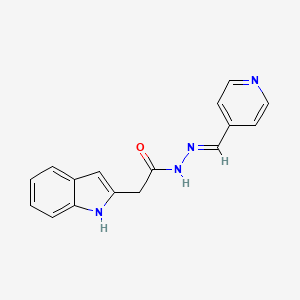![molecular formula C20H23N5O B5601934 1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)
1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one belongs to the class of pyrazolo[1,5-a]pyrimidines, which are compounds of interest due to their various biological activities and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of amino-N-substituted pyrazole derivatives with different reagents. For example, Zhang, Lin, and Zhong (2010) described a one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones by reacting 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with different acids in the presence of POCl3 (Zhang, Lin, & Zhong, 2010).
Molecular Structure Analysis
The structure of pyrazolo[1,5-a]pyrimidines is typically confirmed through methods like IR, NMR, and X-ray diffraction analysis. Özdemir et al. (2015) conducted a detailed structural analysis of a pyrazolo[1,5-c]pyrimidine derivative using spectroscopic and X-ray diffraction methods (Özdemir et al., 2015).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, leading to a range of derivatives with diverse properties. El-Agrody et al. (2001) explored the synthesis of triazolo and pyrimidine derivatives via reactions with various reagents, demonstrating the compound's versatility in chemical transformations (El-Agrody et al., 2001).
Applications De Recherche Scientifique
Hyperuricemia Management in Pediatric Neoplastic Diseases
Research indicates that Allopurinol, a xanthine oxidase inhibitor, effectively manages hyperuricemia in children undergoing treatment for various neoplastic diseases. Allopurinol's utilization in preventing uric acid nephropathy in such pediatric cases demonstrates its significant application in oncology, ensuring the reduction of hyperuricemia without notable toxicity except for rare mild skin rashes. This highlights the compound's utility in mitigating complications associated with chemotherapy-induced hyperuricemia in children with leukemia and lymphoma (Krakoff Ih & Murphy Ml, 1968).
Allopurinol Hypersensitivity Syndrome
Allopurinol's metabolic profile and associated hypersensitivity syndrome underline the importance of monitoring plasma oxypurinol levels to prevent severe toxicity. The syndrome, characterized by skin rash, fever, and organ involvement, highlights the necessity of cautious use and monitoring during allopurinol therapy. Pharmacological studies suggest the correlation between serum oxypurinol concentrations and the risk of developing life-threatening toxicity, advocating for the monitoring of plasma levels to mitigate adverse effects (E. Casas et al., 1989).
Metabolic Insights from Allopurinol Studies
Metabolic studies of Allopurinol provide insights into its action as both a substrate and inhibitor of xanthine oxidase, leading to its conversion to alloxanthine, its major metabolite. This interaction plays a crucial role in the therapeutic effects of allopurinol in controlling hyperuricemias, underscoring its pharmacokinetic properties and the importance of understanding its metabolic pathways to optimize therapeutic outcomes (G. Elion et al., 1966).
Allopurinol's Role in Gout and Uric Acid Disorders
Allopurinol significantly impacts the treatment of gout and other uric acid disorders by inhibiting xanthine oxidase, reducing serum uric acid levels, and altering urate clearance. Its effectiveness in dissolving tophi and managing uric acid nephropathy showcases its utility in chronic management and prevention of gout exacerbations. The compound's minimal side effects, except for occasional mild reactions, highlight its safety profile in long-term use (M. A. Ogryzlo et al., 1966).
Propriétés
IUPAC Name |
1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-13-9-18(25-20(21-13)14(2)15(3)23-25)22-17-10-19(26)24(12-17)11-16-7-5-4-6-8-16/h4-9,17,22H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFYBQSGMXXKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3CC(=O)N(C3)CC4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)
![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)
![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![N-(2-ethoxyphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5601915.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[3-(3-pyridinyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5601923.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)


![4-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)ethyl]benzamide](/img/structure/B5601942.png)
![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
